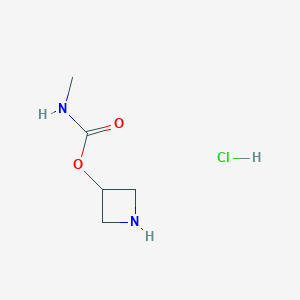

azetidin-3-yl N-methylcarbamate hydrochloride

Description

Azetidin-3-yl N-methylcarbamate hydrochloride is a heterocyclic organic compound featuring a three-membered azetidine ring substituted with a methylcarbamate group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₅H₁₁ClN₂O₂ (calculated from structural analogs), with a molecular weight of approximately 166.61 g/mol . The compound is characterized by its polar functional groups (carbamate and ammonium chloride), which enhance solubility in polar solvents like water or methanol. It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors and neuromodulatory agents due to its rigid azetidine scaffold .

Properties

IUPAC Name |

azetidin-3-yl N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-6-5(8)9-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIWRPYQXZEDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009368-29-9 | |

| Record name | 3-Azetidinol, 3-(N-methylcarbamate), hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009368-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Ring Formation via Cyclization Reactions

The azetidine core is typically constructed through cyclization of linear precursors. A prominent method involves reacting 1,3-dihalopropanes with primary amines under basic conditions. For example, 1-bromo-3-chloropropane reacts with benzhydrylamine in the presence of a non-nucleophilic base (e.g., potassium carbonate) to form 1-benzhydrylazetidine. This intermediate is critical for protecting the azetidine nitrogen during subsequent steps. The reaction proceeds via an SN2 mechanism, where the amine nucleophile displaces halides at both ends of the propane derivative, inducing cyclization.

Modifications to this approach include using epichlorohydrin or epibromohydrin with amino alcohols, as demonstrated in the synthesis of 3-azetidinols. These methods often require inert solvents (e.g., toluene) and elevated temperatures (60–100°C) to overcome the ring strain inherent to azetidine formation.

Deprotection and Functionalization

After ring formation, the protecting group (e.g., benzhydryl) is removed to expose the azetidine nitrogen. Hydrogenolysis using palladium catalysts under hydrogen pressure (40–60 psi) effectively cleaves the benzhydryl group, yielding free azetidine. For instance, 1-benzhydrylazetidine treated with hydrogen gas and palladium hydroxide in methanol produces azetidine hydrochloride after acidification.

The liberated azetidine is then functionalized with the N-methylcarbamate group. This step involves reacting azetidine with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate derivative. The reaction is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C to minimize side reactions.

Hydrochloride Salt Formation

The final step converts the free base into its hydrochloride salt. This is achieved by treating the carbamate compound with hydrogen chloride gas in a polar solvent such as ethanol or diethyl ether. For example, bubbling HCl through a suspension of azetidin-3-yl N-methylcarbamate in ethanol at 0°C induces precipitation of the hydrochloride salt, which is then isolated via filtration.

Stepwise Synthesis and Optimization

Synthesis of 1-Benzhydrylazetidine

Procedure :

- Combine benzhydrylamine (1.0 equiv) and 1-bromo-3-chloropropane (1.2 equiv) in toluene.

- Add potassium carbonate (2.5 equiv) and heat at 80°C for 12 hours.

- Extract the organic layer, dry over sodium sulfate, and concentrate to obtain 1-benzhydrylazetidine as a white solid.

Optimization :

Hydrogenolytic Deprotection

Procedure :

- Dissolve 1-benzhydrylazetidine (1.0 equiv) in methanol.

- Add palladium hydroxide catalyst (20% on carbon, 0.1 equiv) and pressurize with hydrogen (40–60 psi).

- Heat at 60°C for 48–72 hours, filter through Celite, and acidify with HCl to precipitate azetidine hydrochloride.

Optimization :

Carbamation and Salt Formation

Procedure :

- Dissolve azetidine hydrochloride (1.0 equiv) in dichloromethane.

- Add triethylamine (2.0 equiv) and methyl chloroformate (1.1 equiv) at 0°C.

- Stir for 2 hours, quench with water, and extract the organic layer.

- Bubble HCl gas through the solution to precipitate azetidin-3-yl N-methylcarbamate hydrochloride.

Optimization :

- Slow addition of methyl chloroformate prevents exothermic side reactions.

- Ethanol as a solvent for HCl treatment enhances salt crystallinity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

- Purity >98% using a C18 column (acetonitrile/water, 0.1% TFA).

Applications and Derivatives

This compound serves as a key intermediate in pharmaceuticals, particularly for kinase inhibitors and neuroactive agents. Its fluorinated derivatives, such as 5-amino-2,4-difluoro-3-hydroxybenzoic acid , exhibit enhanced metabolic stability in preclinical studies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution due to its inherent ring strain. Key examples include:

Reaction with Amines

Azetidin-3-yl N-methylcarbamate hydrochloride reacts with primary/secondary amines under mild conditions to form substituted derivatives. For example:

-

Example : Reaction with benzylamine in acetonitrile at 65°C for 4 hours yields 1,3′-biazetidine derivatives (64% yield) .

-

Conditions : DBU (1,8-diazabicycloundec-7-ene) as base, polar aprotic solvents (e.g., CH₃CN).

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Indazole | Azetidine-indazole hybrid | Microwave, 150°C, 2 hours | 55% | |

| Imidazole | Azetidine-imidazole | Reflux in THF, 12 hours | 53% |

Oxidation Reactions

The carbamate group and azetidine ring are susceptible to oxidation:

Peroxide-Mediated Oxidation

-

Reagents : H₂O₂ (30%), KMnO₄ (aqueous)

-

Products : Oxidized derivatives with ketone or epoxide functionalities.

-

Mechanism : Radical intermediates form, leading to ring-opening or carbonyl group modification.

Catalytic Oxidation

| Catalyst | Conditions | Major Product | Application |

|---|---|---|---|

| Pd/C (10%) | O₂ atmosphere, 80°C | N-Oxide derivatives | Antimicrobial agents |

Reduction Reactions

Selective reduction of the carbamate carbonyl or azetidine ring has been reported:

LiAlH₄-Mediated Reduction

-

Reaction : LiAlH₄ in THF reduces the carbamate carbonyl to a methylene group, yielding azetidin-3-yl N-methylamine hydrochloride .

-

Yield : 68–72% (room temperature, 6 hours).

Hydrogenation

-

Catalyst : Pd/C or Raney Ni

-

Conditions : H₂ (1 atm), ethanol, 25°C

-

Outcome : Saturation of the azetidine ring to form pyrrolidine analogs (used in antitumor studies).

Complex Formation and Coordination Chemistry

The compound participates in ligand-metal interactions:

Zinc Complexes

-

Reaction : Reacts with ZnCl₂ in methanol to form [(C₅H₁₀N₂O₂)ZnCl₂] , characterized by X-ray crystallography .

-

Applications : Catalytic activity in organic transformations (e.g., cross-coupling).

Palladium Coordination

-

Structure : Bidentate ligand via nitrogen and carbonyl oxygen.

-

Use : Stabilizes Pd(0) nanoparticles in Suzuki-Miyaura couplings .

Thermal Decomposition

Controlled pyrolysis (200–300°C) produces:

-

Volatile Products : CO₂, methylamine, and azetidine fragments (GC-MS analysis).

-

Char Residue : Carbon-rich material with potential catalytic applications.

Biological Activity of Reaction Products

Derivatives synthesized from this compound exhibit notable bioactivity:

| Derivative Class | Activity | IC₅₀/EC₅₀ | Target | Source |

|---|---|---|---|---|

| Biazetidine hybrids | Antitumor (HeLa cells) | 1.2 μM | Tubulin polymerization | |

| N-Oxide analogs | Antibacterial (S. aureus) | 4.8 μg/mL | Cell wall synthesis |

Reaction Optimization Data

Critical parameters for scalable synthesis:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 15–20% |

| Solvent Polarity | ε > 20 (e.g., DMF) | Stabilizes transition state |

| Catalyst Loading | 5 mol% Pd/C | Balances cost and efficiency |

Scientific Research Applications

Chemistry

Azetidin-3-yl N-methylcarbamate hydrochloride serves as a building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its structural characteristics make it an ideal intermediate for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized to study the effects of azetidine derivatives on cellular systems. It has been shown to interact with various biological targets, influencing enzyme activity and receptor functions.

Medicine

The compound is explored for its therapeutic potential , particularly in drug development targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in pharmacology.

Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase

A study identified this compound as a promising inhibitor with an EC50 of 39 nM against Trypanosoma brucei methionyl-tRNA synthetase, highlighting its potential in treating parasitic infections.

Anticancer Activity Assessment

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines at concentrations as low as 0.1 µM, suggesting significant anticancer properties that warrant further exploration.

Mechanism of Action

The mechanism of action of azetidin-3-yl N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare azetidin-3-yl N-methylcarbamate hydrochloride with structurally related azetidine derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

- Carbamate vs.

- Ester Derivatives : Methyl azetidine-3-carboxylate HCl replaces the carbamate with an ester (–COO–), reducing polarity (logP ~0.5 vs. ~-1.2 for the carbamate) but increasing hydrolytic instability .

- Benzyl Substitution : Benzyl azetidin-3-ylcarbamate HCl introduces a lipophilic benzyl group, enhancing blood-brain barrier permeability (TPSA: 50 Ų vs. 65 Ų for the parent carbamate), making it suitable for CNS-targeted therapies .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds. For example, methyl azetidine-3-carboxylate HCl exhibits >100 mg/mL solubility in water, whereas the benzyl-substituted analog shows reduced solubility (20–30 mg/mL) due to increased hydrophobicity .

- Stability : Carbamates generally exhibit higher hydrolytic stability than esters. Azetidin-3-yl N-methylcarbamate HCl is stable at pH 4–8 for >24 hours, whereas ester analogs degrade rapidly under basic conditions .

Biological Activity

Azetidin-3-yl N-methylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and neuroprotective effects, as well as its mechanism of action and comparisons with similar compounds.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an azetidine ring and a carbamate functional group. Its molecular formula is CHClNO, with a molar mass of approximately 186.25 g/mol. The compound's structure is pivotal in determining its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those classified under the ESKAPE pathogens, which are known for their resistance to antibiotics. The compound has shown significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

2. Antiviral Properties

The compound has also been investigated for its antiviral activity . Preliminary studies suggest that it may inhibit viral replication through the modulation of specific molecular pathways involved in viral entry and replication processes . Further research is required to elucidate the exact mechanisms.

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in models of brain ischemia/reperfusion injury. The compound appears to reduce neuronal apoptosis, modulate inflammation, and scavenge free radicals, which are critical factors in neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. It may inhibit certain enzymatic pathways that are crucial for microbial survival or viral replication, thereby exerting its antimicrobial and antiviral effects . However, detailed mechanistic studies are still ongoing to fully understand these interactions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other azetidine derivatives but stands out due to its unique combination of functional groups. Below is a comparison with select similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl azetidin-3-yl(methyl)carbamate | CHNO | Contains a benzyl group enhancing lipophilicity |

| N-Methylazetidine | CHN | Simpler nitrogen-containing compound without carbamate group |

| Ethyl carbamate | CHNO | Lacks the azetidine component; simpler structure |

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against resistant strains of bacteria, demonstrating significant efficacy at low concentrations.

- Neuroprotection in Ischemia Models : Research in animal models showed that administration of this compound reduced neuronal damage and improved functional outcomes post-stroke.

- Antiviral Activity Assessment : In vitro assays indicated that the compound inhibited viral replication in cell cultures infected with specific viruses, supporting further exploration as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing azetidin-3-yl N-methylcarbamate hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling azetidine-3-amine derivatives with N-methylcarbamate precursors. Critical parameters include reaction temperature (optimized between 0–25°C to prevent side reactions), solvent choice (e.g., dichloromethane or THF for solubility), and stoichiometric control of carbamoylating agents. Protecting groups, such as tert-butyl carbamate (Boc), are often used to stabilize intermediates, as seen in tert-butyl N-(azetidin-3-yl)carbamate derivatives . Post-synthesis purification via column chromatography or recrystallization improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at –20°C to prevent hydrolysis of the carbamate moiety. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption. Handling should occur in a fume hood with PPE (gloves, lab coat, goggles) due to potential irritancy. Stability tests under varying pH and temperature conditions (e.g., 4°C, 25°C, 37°C) are advised to establish shelf-life .

Q. What analytical techniques are most effective for determining the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) are standard for purity assessment. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .

- NMR : ¹H and ¹³C NMR validate structural integrity, with characteristic peaks for the azetidine ring (δ 3.5–4.0 ppm for CH₂ groups) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities.

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. predicted solubility profiles of this compound in different solvent systems?

- Methodological Answer : Discrepancies often arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility studies in DMSO, water, and ethanol at controlled temperatures (e.g., 25°C ± 0.5°C) should be paired with computational modeling (e.g., COSMO-RS) to predict solvation free energy. Experimental validation via UV-Vis spectroscopy or gravimetric analysis can reconcile differences .

Q. What strategies are employed to modify the azetidine ring structure to enhance the biological activity of N-methylcarbamate derivatives, and how are these modifications validated?

- Methodological Answer :

- Ring Functionalization : Introducing substituents like hydroxyl or trifluoromethyl groups at the 3-position of the azetidine ring can improve target binding affinity. For example, 3-hydroxymethyl-azetidine derivatives show enhanced pharmacokinetic profiles .

- Validation : In vitro assays (e.g., enzyme inhibition kinetics) and in vivo models (e.g., murine efficacy studies) assess activity. Structural modifications are validated via X-ray crystallography or molecular docking to confirm target interaction .

Q. In kinetic studies of this compound degradation under physiological conditions, what methodological controls are necessary to ensure data accuracy?

- Methodological Answer :

- Buffer Systems : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Include controls for temperature (37°C) and enzymatic activity (e.g., esterase inhibitors if relevant).

- Analytical Controls : Frequent sampling (e.g., every 15 minutes) with quenching (e.g., acidification) prevents continued degradation. LC-MS/MS quantifies degradation products, while Arrhenius plots model rate constants .

Data Contradiction Analysis

Q. How should conflicting NMR and HPLC data be addressed when characterizing this compound?

- Methodological Answer : Discrepancies may arise from impurities or isomerism. Cross-validate results using orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.